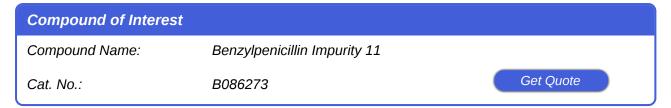


Physicochemical Properties of Benzylpenicillin Impurity F: A Technical Guide

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylpenicillin (Penicillin G) is a cornerstone of antibiotic therapy. As with any pharmaceutical compound, its purity is paramount to ensure safety and efficacy. During the synthesis and storage of Benzylpenicillin, various related substances or impurities can arise. The European Pharmacopoeia (EP) designates these impurities with letters. This technical guide focuses on a significant impurity, Procaine benzylpenicillin impurity F, also identified as p-Hydroxybenzylpenicillin or Penicillin X. While the query specified "Benzylpenicillin Impurity 11," this is not a standard pharmacopoeial designation. However, due to its relevance and available data, Impurity F (CAS 525-91-7) will be discussed as a representative and critical Benzylpenicillin-related substance.

This document provides a comprehensive overview of the known physicochemical properties of Benzylpenicillin Impurity F, detailed experimental protocols for its analysis, and a visual representation of the analytical workflow.

Physicochemical Properties

The fundamental physicochemical characteristics of Benzylpenicillin Impurity F are summarized below. It is important to note that while some data are well-established, specific experimental values for properties like melting and boiling points are not readily available in the public



domain. In such cases, estimations based on structurally similar compounds are provided with a corresponding note.

Property	Value	Citation(s)
Chemical Name	(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid	[1]
Synonyms	p-Hydroxybenzylpenicillin, Penicillin X, Procaine benzylpenicillin impurity F, Benzylpenicillin Potassium Impurity C	[1][2]
CAS Number	525-91-7	[1]
Molecular Formula	C16H18N2O5S	[1]
Molecular Weight	350.39 g/mol	[2]
Melting Point	>200°C (decomposes) (Value for the structurally similar Amoxicillin trihydrate)	
Boiling Point	Not available (decomposes before boiling)	
Solubility	Slightly soluble in water. The sodium salt is very soluble in water.	[3]
рКа	Approximately 2.6-2.8 (for the carboxylic acid group, typical for penicillins)	[4]

Experimental Protocols



Accurate identification and quantification of Benzylpenicillin Impurity F are crucial for quality control. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Quantification

The European Pharmacopoeia outlines a robust HPLC method for the analysis of related substances in Procaine Benzylpenicillin, which is applicable for the determination of Impurity F.

- a. Chromatographic Conditions:
- Column: A stainless steel column (0.25 m x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 μm).
- Mobile Phase: A mixture of 250 mL of acetonitrile, 250 mL of water, and 500 mL of a solution containing 14 g/L of potassium dihydrogen phosphate and 6.5 g/L of tetrabutylammonium hydroxide solution (400 g/L), adjusted to pH 7.0 with 1 M potassium hydroxide. The final mixture may be adjusted to pH 7.2 with dilute phosphoric acid if necessary.
- Flow Rate: 1.75 mL/min.
- Detection: UV spectrophotometer at 225 nm.
- Injection Volume: 10 μL.
- Run Time: 1.5 times the retention time of benzylpenicillin.
- b. Solution Preparation:
- Test Solution: Dissolve 70.0 mg of the substance to be examined in the mobile phase and dilute to 50.0 mL with the mobile phase.
- Reference Solution (Impurity F): A certified reference standard of Procaine benzylpenicillin impurity F should be used to prepare a solution of known concentration in the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Confirmation



LC-MS/MS provides high sensitivity and specificity for the structural confirmation of impurities.

- a. Sample Preparation:
- Sample clean-up is performed by protein precipitation using acetonitrile.[5]
- b. Chromatographic Conditions:
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) methanol with 0.1% formic acid.[5]
- Flow Rate: 0.4 mL/min.[5]
- c. Mass Spectrometry Conditions:
- Ionization: Electrospray ionization (ESI) in positive or negative mode.
- Detection: A triple quadrupole mass spectrometer is used for tandem mass spectrometry (MS/MS) to obtain fragment ions for structural elucidation.[5]
- Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions are compared with a reference standard or spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

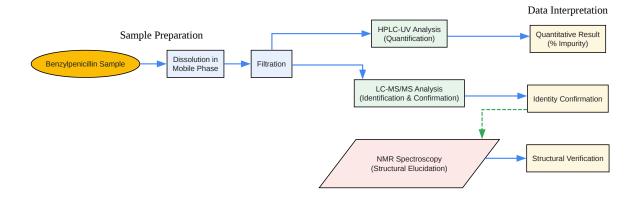
NMR spectroscopy is a powerful tool for the definitive structural confirmation of impurities when isolated in sufficient quantity.

- Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
- Analysis: ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, coupling
 constants, and signal integrations provide detailed information about the molecular structure,
 allowing for unambiguous identification.



Mandatory Visualizations Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of Benzylpenicillin Impurity F.



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Analytical workflow for Benzylpenicillin Impurity F.

Conclusion

The control of impurities is a critical aspect of ensuring the quality and safety of pharmaceutical products. This guide has provided a detailed overview of the physicochemical properties of Benzylpenicillin Impurity F (p-Hydroxybenzylpenicillin), a key related substance of Benzylpenicillin. The experimental protocols outlined, particularly the harmonized HPLC method from the European Pharmacopoeia, offer robust and reliable means for its quantification. Advanced techniques such as LC-MS/MS and NMR are indispensable for the definitive identification and structural characterization of this and other potential impurities. A thorough understanding and implementation of these analytical strategies are essential for researchers, scientists, and drug development professionals in the pharmaceutical industry.



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